(1,3-benzothiazol-2-yl)methyl 4-methylbenzoate (1,3-benzothiazol-2-yl)methyl 4-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 325987-53-9
VCID: VC6717339
InChI: InChI=1S/C16H13NO2S/c1-11-6-8-12(9-7-11)16(18)19-10-15-17-13-4-2-3-5-14(13)20-15/h2-9H,10H2,1H3
SMILES: CC1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2
Molecular Formula: C16H13NO2S
Molecular Weight: 283.35

(1,3-benzothiazol-2-yl)methyl 4-methylbenzoate

CAS No.: 325987-53-9

Cat. No.: VC6717339

Molecular Formula: C16H13NO2S

Molecular Weight: 283.35

* For research use only. Not for human or veterinary use.

(1,3-benzothiazol-2-yl)methyl 4-methylbenzoate - 325987-53-9

Specification

CAS No. 325987-53-9
Molecular Formula C16H13NO2S
Molecular Weight 283.35
IUPAC Name 1,3-benzothiazol-2-ylmethyl 4-methylbenzoate
Standard InChI InChI=1S/C16H13NO2S/c1-11-6-8-12(9-7-11)16(18)19-10-15-17-13-4-2-3-5-14(13)20-15/h2-9H,10H2,1H3
Standard InChI Key FRSNGAZQSCISKP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzothiazole ring (a bicyclic structure comprising a benzene fused to a thiazole) linked via a methylene group to a 4-methylbenzoate ester. Key structural attributes include:

  • Benzothiazole core: Known for electron-deficient properties due to the thiazole’s nitrogen and sulfur atoms, enabling π-π stacking and hydrogen bonding .

  • 4-Methylbenzoate ester: Introduces steric bulk and lipophilicity, influencing solubility and interaction with biological targets .

Hypothetical Physicochemical Properties (Table 1)

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₆H₁₃NO₂SBased on structural analogy
Molecular Weight283.35 g/molCalculated from formula
logP (Lipophilicity)~3.8Comparative analysis with
Solubility in WaterLow (<1 mg/mL)Ester and aromatic group trends

Synthesis Strategies

Key Reaction Pathways

While no direct synthesis of (1,3-benzothiazol-2-yl)methyl 4-methylbenzoate is documented, analogous benzothiazole-ester hybrids suggest two plausible routes:

Route 1: Esterification of Benzothiazole Methanol

  • Synthesis of 2-(hydroxymethyl)benzothiazole: Achieved via reduction of 2-cyanobenzothiazole using LiAlH₄ .

  • Ester formation: React with 4-methylbenzoyl chloride in the presence of a base (e.g., pyridine) to yield the target compound .

Route 2: Nucleophilic Substitution

  • Preparation of 2-(chloromethyl)benzothiazole: Treat 2-(hydroxymethyl)benzothiazole with thionyl chloride .

  • Coupling with 4-methylbenzoate salt: React with sodium 4-methylbenzoate under SN2 conditions .

Comparative Analysis (Table 2)

RouteYield (%)*Purity (%)*AdvantagesLimitations
165–75>90Mild conditions, scalableRequires anhydrous environment
250–6085–90Faster reaction timeByproduct formation likely

*Hypothetical estimates based on analogous reactions .

Biological and Industrial Applications

Material Science Applications

  • Fluorescent probes: Benzothiazoles are used in OLEDs and sensors due to their electron-transport properties .

  • Polymer additives: Esters of benzothiazole may act as UV stabilizers or plasticizers, though data specific to this compound is lacking .

Challenges and Future Directions

Solubility and Bioavailability

The compound’s low aqueous solubility (predicted logP ≈3.8) may limit pharmaceutical applications. Strategies to address this include:

  • Salt formation: As demonstrated for TPO mimetics , converting the ester to a water-soluble salt (e.g., monoethanolamine) could enhance bioavailability.

  • Nanoformulation: Lipid-based nanoparticles may improve delivery efficiency .

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